(5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a bicyclic core fused with a benzylidene substituent at position 5 and a 2-methylphenyl group at position 2.
Properties
Molecular Formula |
C18H13N3OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H13N3OS/c1-12-7-5-6-10-14(12)16-19-18-21(20-16)17(22)15(23-18)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11- |
InChI Key |
HOIPZPDBUPKMED-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with 2-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization with a triazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylidene or methylphenyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Features
This compound contains a thiazole and triazole ring system, characterized by the presence of multiple aromatic rings and heteroatoms. These structural characteristics are crucial for the compound's interaction with biological targets, influencing its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to (5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives containing thiazole and triazole rings can inhibit the growth of various cancer cell lines without affecting normal cells. A notable example is the compound's ability to induce apoptosis in HT29 colorectal cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Properties
Compounds with similar structural frameworks have demonstrated antimicrobial activity against a range of pathogens. The presence of heteroatoms in the triazole and thiazole rings enhances their ability to interact with microbial targets. Studies have reported that such compounds can effectively inhibit bacterial growth and exhibit antifungal properties .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory potential of this compound have revealed promising results. The structural motifs present in This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
Several case studies have documented the efficacy of This compound in preclinical models:
- A study focusing on its anticancer effects showed that derivatives with specific substitutions at the benzylidene moiety exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutic agents .
- Another investigation into its antimicrobial properties revealed significant inhibition of Gram-positive bacteria strains when tested against various concentrations of the compound .
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among analogues arise from substitutions on the benzylidene moiety and the aryl/heteroaryl groups at position 2. These modifications influence melting points, synthetic yields, and spectral properties.
Table 1: Structural and Physical Property Comparison
Key Observations:
Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,4-dichlorobenzylidene in ) increase melting points (>250°C), likely due to enhanced intermolecular interactions.
Heterocyclic Substituents : Furan- or thiophene-based benzylidenes (e.g., 2j, 2k ) show lower melting points (230–232°C) compared to halogenated analogues.
Amino vs. Arylidene Groups: Amino-substituted derivatives (e.g., 5d ) exhibit higher melting points (262–263°C) than benzylidene analogues, reflecting altered crystallinity.
Table 2: Yield Comparison by Substituent Type
Key Observations:
- Heterocyclic Substituents: Higher yields (61% for furan-based 2j ) compared to halogenated or amino derivatives, possibly due to better solubility.
- Amino Groups: Moderate yields (55–56% ) may reflect steric hindrance during cyclocondensation.
Biological Activity
The compound (5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule belonging to the class of thiazolotriazoles. Its unique structural features, including the thiazole and triazole rings along with various substituents, suggest a potential for diverse biological activities. This article reviews the current understanding of its biological activity based on available research findings.
Structural Characteristics
The compound's structure can be characterized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H16N4OS |
| Molecular Weight | 336.41 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Thiazole ring, triazole ring, benzylidene group |
The presence of multiple aromatic and heteroatoms in its structure indicates potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles and triazoles can possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in metabolic processes .
Anti-inflammatory Properties
In vivo studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit anti-inflammatory effects. For example, some related compounds showed inhibition of carrageenan-induced edema in animal models, suggesting their potential as anti-inflammatory agents comparable to standard drugs like indomethacin . The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response.
Anticancer Potential
Thiazolotriazoles have been studied for their anticancer properties. Compounds in this class have shown the ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. The specific interactions at the molecular level often involve binding to DNA or inhibiting key signaling pathways involved in tumor growth .
Study 1: Antimicrobial Evaluation
A study focused on synthesizing and evaluating a series of thiazole-based compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that modifications to the benzylidene moiety could enhance efficacy against specific bacterial strains .
Study 2: Anti-inflammatory Effects
In another study assessing anti-inflammatory effects of thiazolo[3,2-b][1,2,4]triazole derivatives in a carrageenan-induced edema model, several compounds demonstrated higher inhibition rates than standard anti-inflammatory medications. The results suggested that the presence of hydroxyl groups at specific positions on the aromatic rings could enhance activity by facilitating hydrogen bonding with target enzymes .
Research Findings Summary
| Activity Type | Mechanism | Notable Findings |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Significant activity against various bacteria |
| Anti-inflammatory | Inhibition of COX/LOX enzymes | Higher efficacy than indomethacin |
| Anticancer | Induction of apoptosis; disruption of signaling | Inhibition of tumor growth in vitro |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
